2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(isoxazol-4-yl)propyl)acetamide
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Overview
Description
2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(isoxazol-4-yl)propyl)acetamide is a complex organic compound featuring a benzodioxole ring and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(isoxazol-4-yl)propyl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Preparation of the Isoxazole Ring: Isoxazole rings are often synthesized via the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.
Coupling of the Rings: The final step involves coupling the benzodioxole and isoxazole rings through an acetamide linkage. This can be done using reagents like acetic anhydride and a suitable base under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(isoxazol-4-yl)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(isoxazol-4-yl)propyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(isoxazol-4-yl)propyl)acetamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, while the isoxazole ring can modulate biological pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)piperidine
- Benzo-1,3-dioxol-5-yl acetate
- 2-(1,3-Benzodioxol-5-yl)ethanamine
Uniqueness
2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(isoxazol-4-yl)propyl)acetamide is unique due to the combination of the benzodioxole and isoxazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-15(16-5-1-2-12-8-17-21-9-12)7-11-3-4-13-14(6-11)20-10-19-13/h3-4,6,8-9H,1-2,5,7,10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXSIJHOPJDOFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCCCC3=CON=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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